Beta-endorphin(camel)

Description

Historical Context of Beta-Endorphin (B3029290) Discovery

The journey to understanding beta-endorphin began with broader research into pituitary hormones. In the 1960s, neurochemist Choh Hao Li at the University of California, San Francisco, was investigating substances from the pituitary gland that were involved in fat metabolism. pbs.org Facing a shortage of research material, Li acquired approximately 500 dried camel pituitary glands. pbs.org While these glands did not yield the fat-metabolizing substance he was searching for, they became the source of an unexpected and far more significant discovery. pbs.org

In 1976, Choh Hao Li and his colleague David Chung successfully isolated an untriakontapeptide—a peptide composed of 31 amino acids—from these camel pituitary extracts. wikipedia.orguniprot.orgpnas.org This isolation was a pivotal moment, providing researchers with a pure sample of a previously unknown endogenous substance. pbs.orgwikipedia.org The choice of the dromedary camel, initially one of convenience, proved fortuitous, leading to the identification of a potent bioactive peptide. pbs.orgnih.gov

Upon isolation, Li and Chung determined the amino acid sequence of this newly discovered peptide. wikipedia.orguniprot.orgpnas.org Their analysis revealed it to be a 31-amino-acid-long peptide. abbiotec.comwikidoc.org Interestingly, the primary structure of what would be named beta-endorphin had unknowingly been partially sequenced a decade earlier when Li's team analyzed another pituitary peptide, γ-lipotropin. wikipedia.org They had noted that the C-terminal region of γ-lipotropin was similar to enkephalins, suggesting a related function. wikipedia.org It was later understood that beta-endorphin is derived from the precursor molecule proopiomelanocortin (POMC), which is also the precursor to other peptide hormones like adrenocorticotropic hormone (ACTH) and β-lipotropin. wikipedia.orgwikipedia.org

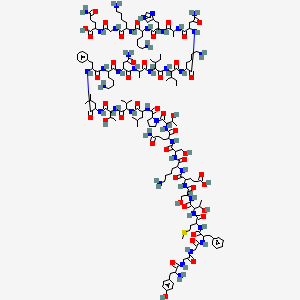

The amino acid sequence for camel beta-endorphin was determined to be: H-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH. abbiotec.com

| Property | Value |

| Full Name | Beta-Endorphin (Camel) |

| CAS Number | 59887-17-1 |

| Molecular Formula | C155H250N42O44S1 |

| Molecular Weight | 3438.04 g/mol |

| Amino Acid Count | 31 |

This table presents key chemical and physical properties of camel beta-endorphin.

The discovery of specific opioid receptors in the brain in 1973 by independent research teams spurred the search for the body's own morphine-like substances. pbs.orgwikipedia.org Following the isolation of enkephalins in 1975, Li realized that the beta-endorphin he had isolated from camels contained the enkephalin sequence. pbs.org This led to the crucial question of its potential role in pain perception. pbs.org

Subsequent research confirmed that beta-endorphin possessed potent opiate activity. wikipedia.orgbioscientifica.com Li and his colleagues demonstrated that synthetic beta-endorphin exhibited strong analgesic effects, proving to be significantly more powerful than morphine when injected into the brain. pbs.orgnih.govbioscientifica.com It was found to act as an agonist at opioid receptors, particularly the mu- and kappa-opioid receptors. abbiotec.comgenscript.com This binding inhibits the release of the neurotransmitter substance P in the peripheral nervous system and GABA in the central nervous system, leading to pain relief. wikipedia.orgwikipedia.org This solidified the classification of beta-endorphin as a major endogenous opioid peptide. pbs.orgwikipedia.orgwikipedia.org

Significance of Camel Beta-Endorphin in Comparative Peptidomics Research

The initial isolation and sequencing of camel beta-endorphin laid the groundwork for comparative studies across different species. Research has since shown that beta-endorphin is processed in the body into various forms through N-terminal acetylation or C-terminal proteolysis. bioscientifica.comnih.gov These modifications significantly alter the peptide's activity. For instance, N-acetylation drastically reduces its opiate potency, rendering it essentially inactive at opioid receptors. nih.gov

Comparative studies, including those on human and camel beta-endorphin, have revealed that cleavage of the C-terminal tetrapeptide results in a tenfold decrease in opiate binding potency. nih.gov This highlights the critical role of the entire peptide structure for its potent analgesic activity. bioscientifica.com The study of beta-endorphin from various species, including the camel, continues to provide valuable insights into the structure-function relationships of opioid peptides and the evolution of the endogenous opioid system.

Properties

IUPAC Name |

5-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQALISCIMNBRAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C155H250N42O44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3438.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Biosynthetic Pathways of Camel Beta Endorphin

Primary Amino Acid Sequence Analysis of Camel Beta-Endorphin (B3029290)

The primary structure of a protein, its amino acid sequence, is fundamental to its biological function. The determination of the amino acid sequence of camel beta-endorphin has been pivotal in understanding its opioid activity and its relationship with endorphins from other species.

Comparative Sequence Homology Across Vertebrate Species

The amino acid sequence of beta-endorphin is highly conserved across a wide range of vertebrate species, highlighting its essential physiological role. Camel beta-endorphin is a 31-amino acid peptide. uniprot.org When compared to other species, the primary sequence shows remarkable similarity, with variations typically occurring at a few positions. This conservation is particularly evident in the N-terminal region, which is critical for its opioid receptor binding and activity.

| Species | Amino Acid Sequence |

| Camel | YGGFMTSEKSQTPLVTLFKNAIIKNAHKKGQ qyaobio.com |

| Human | YGGFMTSEKSQTPLVTLFKNAIIKNAYKKGE wikipedia.org |

| Bovine | YGGFMTSEKSQTPLVTLFKNAIIKNAHKKGQ qyaobio.com |

| Ovine | YGGFMTSEKSQTPLVTLFKNAIIKNAHKKGQ peptide.com |

| Porcine | YGGFMTSEKSQTPLVTLFKNAIVKNAHKKGQ qyaobio.com |

| Mouse | YGGFMTSEKSQTPLVTLFKNAIIKNAHKKGQ qyaobio.com |

| Rat | YGGFMTSEKSQTPLVTLFKNAIIKNAYKKGE |

| Equine | YGGFMSSEKSQTPLVTLFKNAIIKNAHKKGQ nih.gov |

Note: The data in this table is compiled from various scientific sources. While efforts have been made to ensure accuracy, sequences may have slight variations based on different studies and strains.

Identification of the N-Terminal Met-Enkephalin Motif

A key structural feature of beta-endorphin is the presence of the Met-enkephalin motif at its N-terminus. nih.gov This pentapeptide sequence, Tyr-Gly-Gly-Phe-Met, is responsible for the opioid activity of the molecule. wikipedia.orgcpcscientific.com The tyrosine residue at the first position is particularly crucial for its interaction with opioid receptors. The presence of this conserved motif in camel beta-endorphin underscores its role as an endogenous opioid. All three major classes of endogenous opioid peptides, including beta-endorphins, enkephalins, and dynorphins, share the common N-terminal sequence of Tyr-Gly-Gly-Phe. nih.gov

Proopiomelanocortin (POMC) as the Precursor Protein

Camel beta-endorphin is not synthesized directly but is proteolytically cleaved from a much larger precursor protein called proopiomelanocortin (POMC). wikipedia.orgwikipedia.org This polypeptide is a common precursor for several other biologically active peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and lipotropins. elsevierpure.comoup.com The tissue-specific processing of POMC allows for the differential production of these hormones in various parts of the body, most notably the pituitary gland and the hypothalamus. elsevierpure.com

Transcriptional and Translational Regulation of POMC Expression

The expression of the POMC gene is a tightly regulated process, influenced by a variety of signaling molecules and transcription factors. In the pituitary gland, the transcription of the POMC gene is stimulated by corticotropin-releasing hormone (CRH) and inhibited by glucocorticoids, forming a crucial feedback loop in the hypothalamic-pituitary-adrenal (HPA) axis. nih.govoup.com Several transcription factors are involved in this regulation, including Pitx factors, Tpit, and members of the Nur family of orphan nuclear receptors. nih.gov Additionally, signaling pathways involving cyclic AMP (cAMP) and intracellular calcium levels play a role in modulating POMC gene expression. nih.gov In hypothalamic neurons, the regulation of POMC expression differs from that in the pituitary and involves distinct enhancer regions. nih.gov Leptin, a hormone involved in energy balance, has been shown to stimulate POMC gene transcription in the hypothalamus via the activation of the STAT3 transcription factor. oup.com

Post-Translational Processing and Maturation of POMC

Following its synthesis, the POMC polypeptide undergoes a series of complex post-translational modifications to generate the various bioactive peptides. nih.gov This processing begins in the trans-Golgi network and continues in secretory granules. oup.comresearchgate.net The primary mechanism is proteolytic cleavage at specific sites within the precursor molecule, which are typically pairs of basic amino acid residues such as Lys-Arg, Arg-Lys, or Lys-Lys. wikipedia.org

The pattern of POMC processing is tissue-specific, leading to different peptide products in different cell types. oup.com For instance, in the anterior pituitary, POMC is primarily cleaved to produce ACTH and β-lipotropin. nih.gov In the intermediate lobe of the pituitary and in hypothalamic neurons, further processing of these peptides occurs, leading to the formation of α-MSH and β-endorphin. nih.gov

The specific cleavage of POMC is carried out by a family of enzymes known as pro-peptide convertases (PCs), which are subtilisin-like endoproteases. wikipedia.org Two of these enzymes, PC1 (also known as PC3) and PC2, play crucial and distinct roles in the processing of POMC. oup.com

PC1 is the primary enzyme responsible for the initial cleavage of POMC into ACTH and β-lipotropin. nih.govnih.gov PC2, on the other hand, is responsible for the subsequent cleavage of β-lipotropin to yield γ-lipotropin and β-endorphin. oup.comnih.gov The differential expression of PC1 and PC2 in various tissues accounts for the tissue-specific processing of POMC. For example, the anterior pituitary primarily expresses PC1, leading to the production of ACTH and β-lipotropin. oup.com In contrast, the intermediate pituitary and hypothalamic neurons express both PC1 and PC2, allowing for the further processing of these peptides to generate α-MSH and β-endorphin. nih.govoup.com Studies have shown that PC2-mediated processing is a slower event that occurs in the acidic environment of the secretory granules. nih.gov

Cleavage Products: Beta-Lipotropin and Subsequent Peptide Derivations

The biosynthetic journey of camel beta-endorphin begins with pro-opiomelanocortin (POMC), a large precursor polypeptide. wikipedia.orgrpsg.org.ukwikipedia.org The POMC gene provides the instructions for synthesizing this protein. medlineplus.govmedlineplus.gov Within the regulated secretory pathway of endocrine cells and neurons, POMC undergoes a series of enzymatic cleavages at sites marked by pairs of basic amino acids. bioscientifica.comyoutube.com

This process is mediated by a family of enzymes known as prohormone convertases (PCs). bioscientifica.comnih.gov In the anterior pituitary, the primary enzyme, prohormone convertase 1/3 (PC1/3), cleaves POMC to yield adrenocorticotropic hormone (ACTH) and beta-lipotropin (β-LPH). nih.govwikipedia.org Beta-lipotropin itself has minimal opioid activity but serves as the immediate precursor to beta-endorphin. wikipedia.org A second enzyme, prohormone convertase 2 (PC2), then cleaves the C-terminal region of beta-lipotropin to release the 31-amino acid peptide, beta-endorphin. wikipedia.orgnih.govwikipedia.org This final product represents the amino acid sequence 61-91 of beta-lipotropin. rpsg.org.uknih.gov

Formation of Alpha- and Gamma-Endorphin (B1627272) through Proteolytic Cleavage of Beta-Endorphin

Beta-endorphin is not the final product in all tissues. It can be further processed by proteolytic cleavage to generate shorter peptides with different activities, namely alpha-endorphin (B1632093) and gamma-endorphin. wikipedia.org The formation of these peptides results from the cleavage of the larger beta-endorphin molecule. wikipedia.orgrpsg.org.uk

Alpha-endorphin is a 16-amino acid peptide, identical to the first 16 amino acids of beta-endorphin. wikipedia.orgyoutube.com Its formation occurs through the cleavage of the bond between the Threonine (16) and Leucine (17) residues of beta-endorphin. wikipedia.org Gamma-endorphin, a 17-amino acid peptide, is produced by the cleavage of the bond between Leucine (17) and Phenylalanine (18). wikipedia.org Both alpha- and gamma-endorphin are primarily found in the anterior and intermediate lobes of the pituitary gland. wikipedia.org

Cellular and Subcellular Localization of Beta-Endorphin Biosynthesis

The synthesis of beta-endorphin is not confined to a single location but occurs in various specialized cells and tissues throughout the body, reflecting its diverse regulatory roles.

Pituitary Gland as a Primary Synthesis Site

The pituitary gland is the principal site of beta-endorphin production. wikipedia.orgresearchgate.net Historically, beta-endorphin was first isolated and identified from camel pituitary extracts. pbs.orgyoutube.comrpsg.org.uk The synthesis occurs in the corticotrophs of the anterior pituitary and the melanotrophs of the intermediate lobe. rpsg.org.ukwikipedia.org In these cells, the precursor protein POMC is processed to generate beta-endorphin along with other hormones like ACTH. wikipedia.orgrpsg.org.uk Following synthesis, these peptides are stored in dense-core secretory granules and released into the bloodstream in a regulated manner, allowing beta-endorphin to act as a hormone, traveling to distant tissues. rpsg.org.ukbioscientifica.com

Hypothalamic Neurons and other Central Nervous System Regions

In addition to the pituitary gland, beta-endorphin is synthesized in specific neurons within the central nervous system (CNS). wikipedia.orgresearchgate.net A significant population of these neurons is located in the arcuate nucleus of the hypothalamus. wikipedia.orgrpsg.org.ukwikipedia.org These hypothalamic neurons project widely throughout the brain to areas involved in pain perception, reward, and homeostasis, such as the periaqueductal gray, amygdala, and various brainstem nuclei. wikipedia.orgresearchgate.netsciencearchives.org In the CNS, beta-endorphin functions as a neurotransmitter or neuromodulator, influencing the activity of other neurons. wikipedia.org

Production and Release from Immunocytes and Peripheral Tissues

Beta-endorphin synthesis is not limited to the neuroendocrine system. It is also produced by cells of the immune system, known as immunocytes. nih.gov For example, T-lymphocytes, a type of white blood cell, can produce and release beta-endorphin at sites of inflammation. wikipedia.orgnih.gov This localized production is a key component of peripheral pain modulation, where the released endorphin can act on opioid receptors on sensory nerve endings to inhibit pain signals. wikipedia.orgsciencearchives.orgnih.gov Studies have shown that activated/memory CD4+ cells, which migrate to inflamed tissue, are a significant source of this peripherally produced beta-endorphin. nih.gov

Receptor Pharmacology and Molecular Interactions

Opioid Receptor Binding Dynamics

The interaction of camel beta-endorphin (B3029290) with opioid receptors is a critical determinant of its physiological functions. The peptide demonstrates potent and specific binding characteristics, which have been the subject of comparative analysis with homologs from other species.

Camel beta-endorphin demonstrates a significant binding affinity for opioid receptors. nih.gov Studies comparing its activity to human beta-endorphin reveal a notably higher potency in the camel variant. Specifically, the binding affinity of camel beta-endorphin to opiate receptors has been found to be 2.7 times higher than that of human beta-endorphin. nih.gov

While beta-endorphin is widely recognized as a primary endogenous ligand for the μ-opioid receptor, some research indicates that the unmodified peptide is approximately equipotent at multiple opiate receptor types, suggesting a broad-spectrum affinity rather than strict selectivity. nih.govwikipedia.org Other studies, however, characterize beta-endorphin as a highly selective agonist for μ-opioid receptors. nih.gov In the spinal cord, it is suggested to act as an agonist at both μ- and κ-receptors. abbiotec.com

Table 1: Comparative Opioid Receptor Binding Affinity

| Compound | Relative Binding Affinity | Source |

|---|---|---|

| Beta-endorphin (camel) | 2.7x higher than human β-endorphin | nih.gov |

This table illustrates the relative binding affinity of camel beta-endorphin compared to human beta-endorphin for opiate receptors based on radioreceptor assays.

Camel beta-endorphin functions as a potent agonist at opioid receptors. abbiotec.comwikipedia.org Its agonistic activity is responsible for its powerful analgesic effects. abbiotec.compbs.org The peptide's high efficacy is demonstrated in various bioassays. For instance, in the guinea pig ileum assay, which measures peripheral opioid activity, camel beta-endorphin was found to be more potent than its human counterpart. madbarn.com This potent agonism is a key feature of its pharmacological profile, distinguishing it from other endogenous opioids. wikipedia.org

The specific three-dimensional structure of camel beta-endorphin is crucial for its interaction with opioid receptors. Evidence suggests the molecule possesses a defined tertiary structure in aqueous solutions, which is essential for its biological activity. nih.gov

Both the N-terminal and C-terminal regions of camel beta-endorphin are vital for effective receptor binding and signal transduction.

N-Terminus: The N-terminal region contains the Tyr-Gly-Gly-Phe sequence, which is common to most opioid peptides and is essential for opioid activity. wikipedia.org Chemical modification of this terminus, such as N-acetylation, effectively inactivates the peptide, resulting in a more than thousand-fold loss in opiate potency and preventing it from binding to its receptor. nih.govwikipedia.org

C-Terminus: The C-terminal region plays a critical role in stabilizing the molecule and ensuring high-affinity binding. Research indicates a structural interaction occurs between the N-terminal tyrosine residue and a portion of the C-terminal segment. nih.gov Proteolytic cleavage of the C-terminal tetrapeptide from camel beta-endorphin leads to a tenfold decrease in its opiate binding potency. nih.gov This underscores the importance of the full-length peptide for optimal receptor interaction.

Table 2: Effect of Terminal Modifications on Opiate Receptor Potency of Beta-endorphin

| Modification | Effect on Potency | Source |

|---|---|---|

| N-terminal acetylation | >1000-fold decrease | nih.gov |

This table summarizes the impact of specific structural modifications to the N- and C-termini of beta-endorphin on its ability to bind to opiate receptors.

Several amino acid residues within the camel beta-endorphin sequence are critical for its high-affinity binding and potency. The N-terminal tyrosine is indispensable for its opioid action. nih.gov The enhanced binding affinity and analgesic potency of the camel homolog compared to human beta-endorphin may be attributed to specific amino acid substitutions in the C-terminal region. nih.gov In particular, the presence of Histidine at position 27 (His-27) and/or Glutamine at position 31 (Gln-31) in camel beta-endorphin may contribute to its increased potency. nih.gov Furthermore, studies on the peptide's tertiary structure have shown that the cleavage of the bond between Alanine-21 and Isoleucine-22 disrupts the interaction between the N- and C-terminal regions, highlighting the importance of this specific linkage for maintaining the molecule's active conformation. nih.gov

Structural Determinants of Receptor Recognition and Ligand Efficacy

Non-Opioid Receptor Interactions and Modulatory Roles

Beyond its well-established role as an opioid agonist, camel beta-endorphin can interact with specific non-opioid binding sites. Studies have identified such sites on cells of the immune system, specifically EL4 mouse thymoma cells. nih.gov

The binding of camel beta-endorphin to these non-opioid sites is saturable, reversible, and structurally specific. nih.gov Crucially, this interaction is mediated by the C-terminal segment of the peptide. This is evidenced by the finding that binding is inhibited by the full-length peptide, beta-endorphin (1-31), but not by N-terminal fragments such as beta-endorphin (1-16), beta-endorphin (1-27), or enkephalins. nih.gov This suggests a distinct mechanism of recognition compared to opioid receptors, where the N-terminus is paramount. These non-opioid interactions may be related to the modulatory effects of beta-endorphin on the proliferation of T-lymphocytes. nih.gov

Interaction with Sigma-1 Receptors (σ1Rs) and its Consequences on Opioid Receptor Signaling

Beta-endorphin and its αN-acetylated form, which does not bind to opioid receptors, have been identified as endogenous ligands of the sigma-1 receptor (σ1R). mdpi.comnih.gov This interaction is crucial as σ1Rs act as regulators of mu-opioid receptor (MOR) signaling. Research indicates that σ1Rs can negatively regulate MOR-mediated analgesia by binding to and sequestering G proteins necessary for the opioid receptor's signal transduction cascade. mdpi.comnih.gov

The binding of beta-endorphin to σ1R oligomers initiates a significant conformational change. Specifically, beta-endorphin promotes the displacement of sigma-2 receptors (σ2Rs) from the σ1R complex, allowing for the recruitment of G proteins. mdpi.comnih.gov This exchange increases the availability of G proteins for MORs, thereby enhancing MOR-mediated signaling and its analgesic effects. nih.gov

Conversely, αN-acetyl β-endorphin elicits the opposite effect. Its interaction with σ1Rs favors the binding of σ2Rs, which in turn displaces G proteins from the complex. mdpi.com This reduces the pool of G proteins available to the MOR, leading to a decrease in MOR-regulated signal transduction and a reduction in the analgesic effects of MOR agonists like morphine. mdpi.comnih.gov These findings suggest that the previously described beta-endorphin-specific "epsilon receptor" may, in fact, be a σ1R-regulated MOR complex. mdpi.comnih.gov This dual regulation by native beta-endorphin and its acetylated metabolite provides a sophisticated mechanism for fine-tuning opioid analgesia.

| Ligand | Interaction with σ1R Oligomers | Effect on G Protein Association | Consequence on MOR Signaling |

|---|---|---|---|

| Beta-endorphin | Promotes exchange of σ2Rs for G proteins mdpi.comnih.gov | Increases G protein availability for MORs mdpi.com | Enhances MOR-mediated analgesia uam.es |

| αN-acetyl β-endorphin | Favors σ2R binding, decreases σ1R oligomerization mdpi.com | Displaces G proteins, reducing their availability mdpi.com | Reduces MOR-mediated analgesia (e.g., from morphine) mdpi.comnih.gov |

Binding to Specific Non-Opioid Sites on Immune Cell Subpopulations

Beyond the nervous system, beta-endorphin interacts directly with the immune system through specific non-opioid binding sites. Studies have demonstrated that various immune cells, including T-lymphocytes, B-lymphocytes, monocytes, macrophages, and granulocytes, are capable of producing and containing beta-endorphin, particularly at sites of inflammation. oup.comnih.govfrontiersin.org

Crucially, research has identified distinct, non-opiate binding sites (receptors) for beta-endorphin on cultured human lymphocytes. nih.gov The binding to these sites is inhibited by beta-endorphin but not by classical opiate agonists and antagonists, indicating a receptor system separate from the well-known opioid receptors. nih.gov The carboxy-terminal region of the beta-endorphin peptide appears essential for this specific binding activity. nih.gov

Further investigations have pinpointed distinct sites on the beta-endorphin molecule that stimulate cytokine production in murine CD4+ T cells, an effect that is not blocked by the opioid antagonist naloxone. tno.nl This confirms that the immunomodulatory effects are not mediated by classical opioid receptors. tno.nl The existence of these non-opioid binding sites on various immune cell subpopulations suggests that beta-endorphin can act as a direct signaling molecule in immune regulation, influencing processes such as lymphocyte proliferation, natural killer cell activity, and chemotaxis. frontiersin.orgresearchgate.net

| Immune Cell Subpopulation | Evidence of Non-Opioid Binding/Interaction | Observed Consequence |

|---|---|---|

| Lymphocytes (general) | Specific binding of iodinated beta-endorphin not affected by opiate agonists/antagonists. nih.gov | Suggests a peripheral hormonal role independent of opioid receptors. nih.gov |

| CD4+ T-Lymphocytes | Stimulation of cytokine production by beta-endorphin fragments, not prevented by naloxone. tno.nl | Enhanced production of Interleukin-2 (IL-2) and Interleukin-4 (IL-4). tno.nl |

| Macrophages / Monocytes | Shown to produce and contain beta-endorphin locally in inflamed tissue. oup.com | Modulation of cytokine expression and cell proliferation. frontiersin.org |

| Granulocytes | Identified as containing beta-endorphin. oup.com | Potential modulation of granulocyte activity via opioid and non-opioid sites. researchgate.net |

Allosteric Regulation of Other Receptor Systems (e.g., Glycine (B1666218) Receptors)

Allosteric regulation occurs when a molecule binds to a receptor at a site distinct from the primary (orthosteric) binding site, thereby modifying the receptor's response to its primary agonist. Glycine receptors (GlyRs), which are inhibitory ligand-gated ion channels crucial for controlling neuronal excitability in the spinal cord and brainstem, are known targets for allosteric modulation. nih.govnih.govfrontiersin.org

A number of endogenous and exogenous molecules, including neurosteroids, cannabinoids, ethanol, and zinc, can act as positive or negative allosteric modulators of GlyRs. nih.govutexas.edu These modulators can alter the receptor's affinity for glycine or the efficiency of channel opening, thereby potentiating or inhibiting its inhibitory function. utexas.edufrontiersin.org

However, based on current scientific literature, there is no direct evidence to suggest that beta-endorphin functions as an allosteric modulator of glycine receptors. Research into the allosteric modulation of GlyRs has identified binding sites for various compounds, but beta-endorphin has not been identified as a ligand for these sites. nih.govnih.gov Therefore, while beta-endorphin has a complex pharmacological profile involving multiple receptor systems, a direct allosteric regulatory role on glycine receptors is not an established mechanism of its action.

Neurobiological and Systemic Functions: Mechanistic Insights

Neural Circuitry and Pathways of Beta-Endorphin (B3029290) Action

The actions of β-endorphin are mediated through a complex network of neural circuits that span both the central and peripheral nervous systems.

Central Nervous System Distribution and Projections

β-endorphin is synthesized from its precursor protein, pro-opiomelanocortin (POMC), in specific neuronal populations. nih.gov The processing of POMC is a complex, tissue-specific process involving several enzymes that cleave the precursor into various bioactive peptides, including β-endorphin. nih.govbioscientifica.comoup.comnih.gov

The primary site of β-endorphin production in the brain is the arcuate nucleus (ARC) of the hypothalamus. scholarena.com Neurons in the ARC synthesize POMC and project widely to various brain regions, influencing functions such as appetite, stress, and reward. nih.govscholarena.com These projections target several key areas, including the paraventricular nucleus (PVN) of the hypothalamus, which is involved in the stress response, and other limbic system structures. nih.gov The neuronal circuitry activated by stressors often involves the hypothalamic paraventricular nucleus, highlighting the role of hypothalamic β-endorphin in stress modulation. nih.gov

A second, smaller group of POMC-producing cells is located in the nucleus tractus solitarius (NTS) within the caudal medulla of the brainstem. bioscientifica.comumich.edu Evidence confirms that POMC is synthesized de novo in the NTS. umich.edu These neurons project to various brainstem areas and are believed to play a role in autonomic functions. rpsg.org.uknih.gov Activation of NTS POMC neurons can produce analgesia and regulate cardiorespiratory function. nih.gov

β-endorphin neurons originating in the hypothalamus project to several limbic and midbrain structures, including the amygdala, septum, and periaqueductal gray (PAG). wikipedia.orgscholarena.com The amygdala, a brain region associated with emotional functions, contains opioid receptors and is a target for β-endorphin, influencing emotional behaviors and the processing of rewarding experiences. sciencearchives.org The release of β-endorphin in these areas is associated with its potent analgesic effects and its role in reward and motivation. wikipedia.orgnih.gov

| Brain Region | Primary Function in β-Endorphin Pathway | Key Projections |

|---|---|---|

| Hypothalamus (Arcuate Nucleus) | Major site of POMC/β-endorphin synthesis. scholarena.com | Paraventricular Nucleus, Amygdala, Septum, Periaqueductal Gray. scholarena.com |

| Brain Stem (Nucleus Tractus Solitarius) | Secondary site of POMC/β-endorphin synthesis; involved in autonomic regulation. bioscientifica.comumich.edu | Various brainstem areas. rpsg.org.uk |

| Amygdala, Septum, Midbrain | Target regions for β-endorphin; involved in emotion, reward, and pain modulation. wikipedia.org | Receives projections from the arcuate nucleus. scholarena.com |

Peripheral Nervous System Engagement through Hormonal Action and Neuroregulation

β-endorphin functions as a hormone when released from the pituitary gland into the bloodstream, allowing it to affect the peripheral nervous system (PNS). wikipedia.orgrpsg.org.uknih.gov This hormonal action is one of the two primary ways β-endorphin is utilized by the body, the other being neuroregulation within the CNS. wikipedia.org In the PNS, β-endorphin modulates pain by binding to opioid receptors on peripheral nerve terminals. nih.govnih.gov For instance, in response to pain signals, immune cells like T-lymphocytes can be recruited to the site of injury and release β-endorphin locally. wikipedia.org This localized release helps to inhibit the transmission of pain signals by preventing the release of pro-inflammatory and pain-mediating substances like Substance P. wikipedia.orgnih.gov

Mechanisms of Neurotransmission and Neuromodulation

β-endorphin exhibits the functional duality of acting as both a neurotransmitter and a neuromodulator. wikipedia.orgnih.govnih.gov As a neurotransmitter, it transmits signals across synapses, while as a neuromodulator, it produces more stable and long-lasting effects on distant target neurons. wikipedia.orgnih.gov

Its primary mechanism of action involves binding to G protein-coupled receptors (GPCRs), most notably the mu (μ)-opioid receptors, for which it has a very high affinity. wikipedia.orgwikipedia.org This binding affinity is significantly higher than other endogenous opioids. wikipedia.org

Upon binding to μ-opioid receptors, β-endorphin initiates an intracellular signaling cascade that leads to various cellular effects:

In the Central Nervous System: A key action is the inhibition of the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgmdpi.com By suppressing GABA, β-endorphin disinhibits dopamine (B1211576) neurons, leading to an increase in dopamine release. wikipedia.orgnih.gov This mechanism is central to β-endorphin's role in producing feelings of pleasure and reward. nih.govyoutube.com

In the Peripheral Nervous System: The binding of β-endorphin to opioid receptors on sensory nerve endings inhibits the release of Substance P, a neuropeptide crucial for transmitting pain signals. wikipedia.orgnih.gov This action effectively dampens the perception of pain at the peripheral level. nih.gov

The interaction between β-endorphin and its receptors can also modulate ion channel activity, such as activating potassium channels, which influences neuronal excitability. pnas.orgnih.gov

| Mechanism | Description | Primary Effect |

|---|---|---|

| Receptor Binding | Acts as an agonist with high affinity for μ-opioid receptors, a type of G protein-coupled receptor. wikipedia.orgwikipedia.org | Initiates intracellular signaling cascades. |

| Neurotransmitter Inhibition (CNS) | Inhibits the release of the inhibitory neurotransmitter GABA. wikipedia.orgnih.gov | Increases dopamine release, leading to analgesia and euphoria. wikipedia.orgyoutube.com |

| Neurotransmitter Inhibition (PNS) | Prevents the release of Substance P from sensory nerve terminals. wikipedia.orgnih.gov | Reduces the transmission of pain signals. nih.gov |

| Neuromodulation | Produces stable, long-lasting effects on distant target neurons. wikipedia.orgnih.gov | Modulates overall neuronal excitability and function. |

Endocrine System Modulation

Beta-endorphin plays a significant role in modulating the secretion of various hormones from the pituitary gland. sciencearchives.org Evidence suggests that opioid peptides can influence the release of several anterior and posterior pituitary hormones. sciencearchives.org

Intravenous administration of opioid peptides has been shown to stimulate the release of:

Prolactin sciencearchives.org

Growth Hormone (Somatotropin) sciencearchives.org

Vasopressin (Antidiuretic Hormone) sciencearchives.org

Conversely, opioid peptides, including beta-endorphin, generally have an inhibitory effect on the secretion of gonadotropins. sciencearchives.org Specifically, they have been found to inhibit the secretion of:

Luteinizing Hormone (LH) sciencearchives.orgnih.gov

Follicle-Stimulating Hormone (FSH) sciencearchives.org

The inhibitory effect of beta-endorphin on LH secretion appears to be mediated through actions outside of the hypothalamus, with the amygdala being a key site of action. nih.gov Beta-endorphin and Adrenocorticotropic Hormone (ACTH) are derived from the same precursor molecule, proopiomelanocortin (POMC), and are often co-released from the pituitary gland, particularly in response to stress. wikipedia.orgnih.gov This co-secretion indicates a coordinated regulatory mechanism. nih.gov

| Hormone | Effect of Beta-endorphin | Reference |

|---|---|---|

| Prolactin | Stimulation | sciencearchives.org |

| Growth Hormone (Somatotropin) | Stimulation | sciencearchives.org |

| Vasopressin (Antidiuretic Hormone) | Stimulation | sciencearchives.org |

| Luteinizing Hormone (LH) | Inhibition | sciencearchives.orgnih.gov |

| Follicle-Stimulating Hormone (FSH) | Inhibition | sciencearchives.org |

| Adrenocorticotropic Hormone (ACTH) | Co-released with Beta-endorphin | wikipedia.orgnih.gov |

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the body's central stress response system. clevelandclinic.orgnih.gov Beta-endorphin is intricately involved in the regulation and maintenance of homeostasis within this axis. wikipedia.org During a stress response, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to secrete ACTH. clevelandclinic.orgmdpi.com As previously mentioned, ACTH and beta-endorphin are synthesized from the same precursor, POMC, and are released concurrently from the pituitary gland in response to stressors. nih.govnih.gov

The release of beta-endorphin during stress is thought to have a modulatory role, helping to attenuate the stress response. researchgate.net Brain beta-endorphin, in part, mediates the stress-induced stimulation of the HPA axis. nih.gov There is a clear relationship between plasma beta-endorphin levels and the HPA axis, with beta-endorphin potentially acting to reduce the harmful effects of stress hormones like cortisol. rpsg.org.uk This suggests a negative feedback role for beta-endorphin within the HPA axis, contributing to the restoration of homeostasis following a stressful event. wikipedia.org

Immunomodulatory Roles and Underlying Mechanisms

Beta-endorphin has complex and bidirectional interactions with the immune system, acting as a key link between the neuroendocrine and immune systems. nih.gov It can exert both immunosuppressive and immunoenhancing effects, depending on the context and the specific immune cells involved.

Beta-endorphin is produced not only by the pituitary gland but also by immune cells, particularly lymphocytes, especially those infiltrating inflamed tissues. taylorandfrancis.com This localized production allows for targeted immunomodulation.

One of the key immunomodulatory actions of beta-endorphin is its anti-inflammatory effect. taylorandfrancis.com It can down-regulate the immune response and has been shown to have a direct inhibitory effect on antibody production. nih.govtaylorandfrancis.com In the context of autoimmune diseases, it is hypothesized that increased cytokine production stimulates the release of beta-endorphin, which in turn may inhibit T helper cell function and enhance natural killer cell activity, ultimately leading to a down-regulation of autoantibody production. nih.gov

However, the effects of beta-endorphin on lymphocyte proliferation can be varied. While some studies show that beta-endorphin can inhibit the proliferation of splenocytes, others have found it to increase the proliferation of cytotoxic T lymphocytes. nih.gov This suggests that the immunomodulatory role of beta-endorphin is highly specific to the cell type and the prevailing physiological conditions. The interaction of beta-endorphin with the mu-opioid receptor is a primary mechanism through which it reduces levels of inflammatory cytokines and increases levels of anti-inflammatory cytokines. researchgate.net

Influence on Innate Immune Cell Function (e.g., Natural Killer Cell Cytotoxicity, Macrophage Migration Activity)

Beta-endorphin exerts a notable influence on the functional capacity of innate immune cells. Research has demonstrated its ability to enhance the activity of Natural Killer (NK) cells, a crucial component of the innate immune system responsible for targeting virally infected and cancerous cells. nih.govresearchgate.net Studies, while not specific to camels, have shown that beta-endorphin can significantly augment NK cell cytotoxic activity (NKCA). nih.govnih.govpaulogentil.com This enhancement is achieved by increasing both the number of active killer cells that bind to targets and the maximal effector cell recycling capacity. nih.gov The interaction is believed to be mediated through opioid receptors present on leukocytes. researchgate.netresearchgate.net The dose-response curve for this effect appears to have an inverted-U shape, with enhancement observed across a wide range of concentrations. paulogentil.com

The peptide also plays a role in modulating macrophage function. While direct studies on camel beta-endorphin and macrophage migration are limited, research in other animal models indicates that beta-endorphin, in conjunction with other signaling molecules like macrophage colony-stimulating factor (M-CSF) and interleukin-1 (IL-1), enhances the differentiation of macrophages from immature precursor cells in the bone marrow. nih.gov Immune cells, including monocytes and macrophages, can migrate into inflamed tissue where the release of beta-endorphins can be triggered by cytokines and chemokines. researchgate.netresearchgate.net Furthermore, studies on camel milk peptides have shown an ability to improve macrophage recruitment during the inflammatory phase of wound healing, suggesting a potential area for further research into the specific role of beta-endorphin in camelid macrophage activity. researchgate.net

Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Balance

Beta-endorphin is a key regulator of the delicate balance between pro-inflammatory and anti-inflammatory cytokines, generally acting to resolve inflammation. nih.gov It has been shown to dampen the production of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). researchgate.netnih.govnih.gov Conversely, it can stimulate the production of anti-inflammatory cytokines. nih.gov

For instance, some studies have found that beta-endorphin augments the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.netnih.gov This shift in the cytokine profile away from a pro-inflammatory state and towards an anti-inflammatory one is a crucial mechanism for immune homeostasis. mdpi.com The anti-inflammatory effects of beta-endorphin may contribute to the amelioration of inflammatory conditions. nih.gov The peptide's regulatory action on cytokine expression suggests it is a significant modulator of immune function. nih.gov

Table 1: Effect of Beta-endorphin on Cytokine Regulation

| Cytokine | Type | Effect of Beta-endorphin | Reference |

|---|---|---|---|

| TNF-α | Pro-inflammatory | Suppressed/Decreased | researchgate.netnih.govnih.gov |

| IL-1β | Pro-inflammatory | Dampened | researchgate.netnih.gov |

| IL-2 | Pro-inflammatory | Dampened | nih.gov |

| IFN-γ | Pro-inflammatory | Dampened | nih.govnih.gov |

Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB Pathway)

The immunomodulatory effects of beta-endorphin extend to the inhibition of key intracellular signaling pathways that drive inflammation. Its anti-inflammatory activity is partly mediated by its influence on the release of cytokines, which in turn can affect the activation of critical transcription factors. researchgate.net One such factor is Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response. By decreasing the levels of pro-inflammatory cytokines like TNF-α and IL-1, beta-endorphin can indirectly suppress the activation of the NF-κB pathway. researchgate.net

In addition to its influence on the NF-κB pathway, research in murine models suggests that beta-endorphin can inhibit inflammation and oxidative stress through the Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway. nih.gov While studies on camel milk have indicated an ability to downregulate mitogen-activated protein kinase (MAPK) signaling pathways in response to inflammatory stimuli, further research is needed to elucidate the specific role of camel beta-endorphin in modulating these and other inflammatory signaling cascades. researchgate.net

Neurophysiological Underpinnings of Behavioral Regulation

Stress Response Attenuation Mechanisms

Beta-endorphin is fundamentally involved in the neuroendocrine response to stress, primarily acting as an attenuating agent. nih.gov It is released from the pituitary gland and central nervous system in response to painful or stressful events. researchgate.netnih.gov This release is a core component of the body's mechanism to manage acute stress, though its role in handling chronic stressors is less clear. nih.gov By interacting with opioid receptors, beta-endorphin helps to inhibit the sensation of pain and can induce a state of well-being, thereby counteracting the negative physiological and psychological effects of stress. researchgate.net An attenuated beta-endorphin response to acute stress has been linked to negative behavioral outcomes in humans, highlighting the peptide's crucial role in a properly regulated stress response. nih.gov

Modulation of Reproduction-Related Neuroendocrine Events in Camelids

In many mammalian species, endogenous opioids, including beta-endorphin, play a significant modulatory role in the neuroendocrine control of reproduction. nih.gov They can influence the secretion of Gonadotropin-Releasing Hormone (GnRH), which is the primary regulator of the reproductive axis. nih.govendocrine-abstracts.org This interaction suggests that beta-endorphin can affect gonadotropic hormone release and, consequently, reproductive processes. nih.gov

The effects of beta-endorphin on reproductive behaviors appear to be complex and modulatory, capable of producing either facilitating or inhibitory effects depending on the context, brain region, and hormonal state of the animal. nih.gov It can facilitate the appetitive phases of sexual behavior, partly by activating reward systems, while also potentially inhibiting specific consummatory acts or suppressing reproductive activities during periods of stress. nih.gov In the context of maternal behavior, opioids can interfere with certain aspects of maternal care while also modulating the duration of activities like nursing. nih.gov While the precise mechanisms of beta-endorphin's action on the reproductive neuroendocrine axis in camelids are not fully elucidated, its established role in other species points to its likely importance in regulating these events. It is important to distinguish beta-endorphin from the beta-nerve growth factor (β-NGF), a protein found in camelid seminal plasma that acts as a potent ovulation-inducing factor. scispace.comnih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Beta-endorphin | β-END |

| Interleukin-1β | IL-1β |

| Interleukin-2 | IL-2 |

| Interleukin-10 | IL-10 |

| Interferon-gamma | IFN-γ |

| Tumor Necrosis Factor-alpha | TNF-α |

| Macrophage colony-stimulating factor | M-CSF |

| Nuclear Factor-kappa B | NF-κB |

| Mitogen-activated protein kinase | MAPK |

| Nuclear factor erythroid 2-related factor 2 | Nrf-2 |

| Gonadotropin-Releasing Hormone | GnRH |

Advanced Methodologies in Camel Beta Endorphin Research

Isolation and Purification Techniques

The initial isolation of beta-endorphin (B3029290) from camel pituitary glands by C.H. Li and D. Chung in 1976 was a landmark achievement that laid the groundwork for future research. pnas.orgwikipedia.org The process involved classical protein purification steps, including extraction, gel filtration on Sephadex G-25, and paper electrophoresis. pnas.org Modern approaches have built upon this foundation, introducing more refined and higher-resolution techniques to achieve superior purity and yield.

High-performance liquid chromatography (HPLC) is a cornerstone of modern peptide purification, offering significant advantages in speed and resolving power over traditional column chromatography methods. nih.gov For beta-endorphin and related peptides, several HPLC-based applications are routinely employed.

Cation-exchange HPLC, for instance, is a powerful method for separating beta-endorphin from its precursor, beta-lipotropin, and other related peptides. nih.gov This technique separates molecules based on their net positive charge, which is particularly effective for the basic nature of beta-endorphin. nih.gov The process often involves gradient elution with volatile buffers, which can be easily removed, to isolate the beta-endorphin fraction for subsequent analysis or radioimmunoassay. nih.gov

In addition to ion-exchange, reversed-phase HPLC (RP-HPLC) is crucial for assessing peptide purity and for final purification steps. nih.gov This technique separates peptides based on their hydrophobicity.

Table 1: Chromatographic Techniques in Beta-Endorphin Research

| Technique | Principle of Separation | Application in Camel Beta-Endorphin Research | Reference |

|---|---|---|---|

| Gel Filtration Chromatography | Size and shape | Initial separation of pituitary extracts | pnas.org |

| Cation-Exchange HPLC | Net positive charge | Separation of β-endorphin from β-lipotropin | nih.govalexjvs.com |

| Reversed-Phase HPLC | Hydrophobicity | Final purification and purity assessment | nih.gov |

| Paper Electrophoresis | Charge and mass | Characterization and purification | pnas.orgnih.gov |

Once purified, microtechniques are essential for confirming the identity and primary structure of camel beta-endorphin. These methods require only small amounts of the peptide.

Amino Acid Analysis: This technique provides the relative abundance of each amino acid in the peptide. The analysis of camel beta-endorphin revealed a 31-amino acid peptide, with a composition that was later confirmed by sequencing. pnas.org

Peptide Mapping: This involves the enzymatic digestion of the peptide, typically with trypsin, followed by the separation of the resulting smaller fragments. In the initial characterization of camel beta-endorphin, tryptic digestion followed by chromatographic separation of the fragments was a key step in determining the complete amino acid sequence. pnas.org This confirmed its identity as the C-terminal 31-residue fragment of beta-lipotropin. pnas.orgpeptide.com

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. It is a critical physicochemical property used to optimize purification strategies, particularly electrophoretic methods. The pI of a peptide is determined by its unique composition of acidic and basic amino acid residues.

For camel beta-endorphin, the theoretical pI has been calculated based on its amino acid sequence. Due to a high content of basic residues like Lysine (Lys) and Histidine (His), it has a distinctly basic pI. novoprolabs.comabbiotec.com

Table 2: Physicochemical Properties of Camel Beta-Endorphin

| Property | Value | Significance | Reference |

|---|---|---|---|

| Amino Acid Residues | 31 | Defines primary structure and function | abbiotec.com |

| Molecular Weight | ~3438.01 g/mol | Fundamental physical property | novoprolabs.com |

| Theoretical Isoelectric Point (pI) | 10.47 | Guides purification by isoelectric focusing | novoprolabs.com |

The experimental determination of pI is typically performed using isoelectric focusing (IEF), where proteins migrate through a pH gradient in a gel until they reach the pH that matches their pI. nih.govacademicjournals.org For ostrich beta-endorphin, a closely related peptide, the pI was experimentally determined to be 8.84 using this method. nih.gov

Structural Analysis and Conformational Studies

Understanding the three-dimensional structure of camel beta-endorphin is crucial for elucidating its interaction with opioid receptors and its biological function. Since obtaining crystal structures of peptides can be challenging, a combination of computational modeling and spectroscopic methods is employed.

In the absence of an experimentally determined structure in resources like the Protein Data Bank, ab initio (from the beginning) modeling has been used to predict the three-dimensional structure of beta-endorphin. frontiersin.org This computational approach relies on thermodynamic principles, seeking the lowest free energy conformation of the peptide chain. frontiersin.org The QUARK algorithm is one such ab initio method that has been successfully applied to model beta-endorphin's structure. frontiersin.org

Following the prediction of the peptide's structure, computational simulations are used to study its interaction with opioid receptors (mu, kappa, and delta). frontiersin.org

Docking Studies: These simulations predict the preferred orientation of beta-endorphin when it binds to a receptor, identifying key amino acid residues involved in the interaction through hydrogen bonds and hydrophobic interactions. frontiersin.org

Molecular Dynamics (MD) Simulations: These studies evaluate the stability and dynamics of the peptide-receptor complex over time, providing a more detailed view of the binding conformation.

These computational studies have helped to identify functionally important and highly conserved residues in beta-endorphin, such as Lysine 9 (Lys9), Phenylalanine 18 (Phe18), and Lysine 29 (Lys29), which are pivotal for receptor binding. frontiersin.org

Spectroscopic techniques provide experimental evidence for the existence of a defined three-dimensional (tertiary) structure of peptides in solution. For camel beta-endorphin, difference spectrophotometry has been a key tool.

This method was used to monitor changes in the near-UV absorption spectrum of the N-terminal Tyrosine (Tyr) residue during enzymatic digestion with thermolysin. frontiersin.org Researchers observed a rapid blue shift in the tyrosine's absorption bands as the peptide was cleaved, specifically at the bond between Alanine-21 and Isoleucine-22. frontiersin.org This spectral shift indicates that the local environment of the N-terminal tyrosine was altered upon cleavage of the C-terminal segment. frontiersin.org

Computational Docking for Ligand-Receptor Complex Analysis and Interaction Residue Identification

Computational docking serves as a powerful in silico tool to predict the binding orientation of a ligand to its receptor, elucidating the specific molecular interactions that stabilize the complex. In the study of camel beta-endorphin, such methodologies are crucial for understanding its interaction with opioid receptors at an atomic level. Although the crystal structure of the camel beta-endorphin-opioid receptor complex is not available, three-dimensional models can be generated through techniques like ab initio modeling. For instance, the Quark algorithm has been utilized for predicting the structure of beta-endorphin. academicjournals.org

Docking simulations, performed with tools like AutoDock, can then be used to predict the binding mode of camel beta-endorphin to models of mu (μ), delta (δ), and kappa (κ) opioid receptors. academicjournals.org These simulations identify the key amino acid residues of both the ligand and the receptor that are involved in the interaction. Analysis of the docked complexes reveals the formation of hydrogen bonds and hydrophobic interactions, which are critical for binding affinity and specificity. academicjournals.org

Studies on general beta-endorphin have identified several residues as crucial for its interaction with opioid receptors. academicjournals.org These findings provide a framework for understanding the specific interactions of the camel variant. The N-terminal tyrosine residue is well-established as a critical component for opioid activity. Docking studies have further highlighted the involvement of other residues in the binding process.

Table 1: Predicted Interaction Residues of Beta-Endorphin with Opioid Receptors

| Beta-Endorphin Residue | Interacting Opioid Receptor(s) | Reference |

|---|---|---|

| Tyr 1 | μ, δ, κ | academicjournals.org |

| Gly 2 | μ | academicjournals.org |

| Gly 3 | μ | academicjournals.org |

| Lys 9 | δ, κ | academicjournals.org |

| Gln 11 | μ, δ | academicjournals.org |

| Thr 12 | μ | academicjournals.org |

| Pro 13 | μ | academicjournals.org |

| Leu 14 | μ | academicjournals.org |

| Val 15 | μ | academicjournals.org |

| Phe 18 | δ, κ | academicjournals.org |

| Lys 29 | δ, κ | academicjournals.org |

Furthermore, molecular dynamics simulations can be employed to study the structural dynamics and stability of the ligand-receptor complex over time. frontiersin.org These advanced computational approaches are instrumental in predicting how subtle differences in the amino acid sequence of camel beta-endorphin, compared to other species, might translate into altered binding affinities and receptor activation profiles. nih.gov

Receptor Binding and Signaling Pathway Elucidation

Radioligand binding assays are a fundamental technique for characterizing the interaction of a ligand with its receptor. These assays utilize a radioactively labeled ligand (radioligand) to quantify the binding to receptors in a tissue homogenate or cell membrane preparation. In the context of camel beta-endorphin, these assays have been employed to determine its binding affinity for opioid receptors. nih.gov

The basic principle involves incubating the receptor preparation with a known concentration of a radiolabeled opioid ligand, such as [Tyr27-3H]-human β-endorphin, in the presence and absence of unlabeled camel beta-endorphin. nih.gov The amount of radioligand bound to the receptors is then measured. By competing with the radioligand for the same binding sites, the unlabeled camel beta-endorphin will displace the radioligand in a concentration-dependent manner. This allows for the determination of the inhibitory concentration (IC50) of camel beta-endorphin, which is the concentration required to displace 50% of the specifically bound radioligand. The IC50 value is inversely proportional to the binding affinity.

Research has demonstrated that synthetic camel beta-endorphin exhibits significant binding activity in radioreceptor assays. nih.gov Comparative studies have shown that camel beta-endorphin has a binding affinity that is approximately 2.7 times higher than that of human beta-endorphin. nih.gov This suggests that the specific amino acid sequence of camel beta-endorphin contributes to a more potent interaction with opioid receptors. nih.gov

Ligand displacement assays, a type of radioligand binding assay, are used to determine the binding affinity of an unlabeled ligand by measuring its ability to displace a labeled ligand from a receptor. The data from these experiments are used to generate competition curves, from which the IC50 value of the unlabeled ligand is derived. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Studies comparing camel and human beta-endorphin have provided quantitative data on their relative binding potencies. A reexamination of the biological activities of camel beta-endorphin revealed a significantly higher binding affinity compared to its human counterpart. nih.gov

Table 2: Comparative Binding Affinity of Beta-Endorphins

| Compound | Relative Binding Affinity (vs. Human β-Endorphin) | Reference |

|---|---|---|

| Camel Beta-Endorphin | 2.7 times higher | nih.gov |

| Human Beta-Endorphin | 1.0 (Reference) | nih.gov |

Cell-based assays are essential for moving beyond simple binding affinity to understand the functional consequences of ligand-receptor interaction. These assays measure the cellular response following receptor activation, providing insights into the signaling pathways involved. For G-protein coupled receptors (GPCRs) like the opioid receptors, common functional assays include measuring changes in intracellular second messengers, such as cyclic AMP (cAMP), or downstream signaling events like the phosphorylation of extracellular signal-regulated kinases (ERK). nih.govfrontiersin.org

Upon activation by an agonist like beta-endorphin, the mu-opioid receptor typically couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. researchgate.net Therefore, a common cell-based assay for a mu-opioid agonist would demonstrate a dose-dependent reduction in forskolin-stimulated cAMP accumulation. Conversely, some studies have shown that under certain conditions, beta-endorphin can increase cAMP levels in cells with low baseline concentrations. nih.gov

Another important signaling cascade activated by opioid receptors is the mitogen-activated protein kinase (MAPK) pathway, of which ERK is a key component. frontiersin.org Agonist binding can lead to the phosphorylation and activation of ERK (pERK). frontiersin.org The levels of pERK can be quantified using techniques such as Western blotting or cell-based ELISA, providing a measure of receptor activation. nih.gov

While specific studies detailing the use of these particular assays for camel beta-endorphin are not prevalent in the search results, binding of 125I-labeled camel beta-endorphin to EL4 thymoma cells has been demonstrated. documentsdelivered.com This binding was shown to be specific to the C-terminal segment of beta-endorphin and was not inhibited by opioid peptides like enkephalins, suggesting an interaction with non-opioid binding sites on these particular cells. documentsdelivered.com However, the potent binding of camel beta-endorphin to opioid receptors implies that in cells expressing these receptors, it would indeed modulate signaling pathways such as cAMP and ERK phosphorylation.

Biosynthesis and Processing Pathway Investigations

Beta-endorphin is not synthesized directly but is processed from a larger precursor protein called pro-opiomelanocortin (POMC). medlineplus.gov The biosynthesis of beta-endorphin is therefore dependent on the expression of the POMC gene. Investigating the regulation of POMC gene expression is crucial for understanding the factors that control the availability of beta-endorphin. The purification of the POMC precursor from camel pituitaries was an early and significant step in this field of research. nih.gov

Techniques such as Northern blotting and RNase protection assays are classic methods used to quantify the levels of specific mRNA transcripts in a tissue sample. These methods provide a measure of gene expression at the transcriptional level.

Northern Blotting: This technique involves the separation of RNA molecules by size via gel electrophoresis, followed by their transfer to a solid support membrane. The membrane is then hybridized with a labeled probe that is complementary to the POMC mRNA sequence. The amount of probe that binds to the membrane is proportional to the amount of POMC mRNA in the original sample, which can be visualized and quantified. This method can also provide information about the size of the mRNA transcript.

RNase Protection Assay (RPA): RPA is a highly sensitive method for the detection and quantification of specific mRNA molecules. It involves the hybridization of the target RNA with a labeled antisense RNA probe. The mixture is then treated with ribonucleases (RNases) that digest single-stranded RNA, leaving the double-stranded RNA (the probe hybridized to the target mRNA) intact. The protected fragments are then separated by gel electrophoresis and quantified.

While specific studies employing these techniques to quantify POMC mRNA in camel pituitary have not been detailed in the search results, these are standard and well-established methodologies for such investigations in the broader field of neuroendocrinology. nih.gov Analysis of POMC gene expression in the pituitary gland using these techniques would provide valuable data on how physiological stimuli or pathological conditions might alter the synthesis of beta-endorphin in camels.

Pulse-Chase Labeling Techniques to Elucidate Precursor-Product Relationships

Pulse-chase labeling is a powerful technique used to trace the metabolic fate of a molecule over time. In the context of beta-endorphin research, this methodology is instrumental in understanding the conversion of its large precursor protein, pro-opiomelanocortin (POMC), into the mature and biologically active beta-endorphin peptide.

The process begins with a "pulse," where cells or tissues are incubated for a short period with a radiolabeled amino acid, such as [3H]tyrosine. This radioactive amino acid is incorporated into newly synthesized proteins, including POMC. Following the pulse, the cells are transferred to a medium containing an excess of the same, but unlabeled, amino acid. This "chase" period effectively prevents further incorporation of the radiolabel into new proteins.

By collecting and analyzing cell extracts at various time points during the chase, researchers can track the radiolabeled POMC as it is enzymatically cleaved into its various peptide products, including beta-endorphin. Techniques such as immunoprecipitation with specific antibodies and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are used to isolate and identify the radiolabeled precursor and its products.

Studies utilizing this technique in rat pituitary cells have demonstrated that stressors can alter the biosynthesis and processing of POMC. For instance, acute stress has been shown to increase the synthesis and shorten the half-life of POMC in the anterior lobe of the pituitary gland. nih.gov In contrast, chronic stress appears to shift this increased synthesis and processing to the intermediate-posterior lobe. nih.gov These findings highlight the dynamic nature of beta-endorphin production in response to physiological demands. While these specific studies were conducted in rats, the methodology is directly applicable to investigating the precursor-product dynamics of camel beta-endorphin within the pituitary gland and other tissues where POMC is expressed.

Enzymatic Assays for Proteolytic Processing and Post-Translational Modifications

The conversion of the inactive POMC precursor into biologically active beta-endorphin involves a series of precise proteolytic cleavages by specific enzymes. Additionally, beta-endorphin can undergo further post-translational modifications (PTMs) that can alter its activity and stability. Enzymatic assays are fundamental to identifying and characterizing the enzymes responsible for these processing events.

In vitro studies have shown that membrane-bound enzymes in the brain and intestine can process beta-endorphin into specific, active fragments. nih.gov High-performance liquid chromatography (HPLC) is a key analytical tool in these assays, allowing for the separation and quantification of the various beta-endorphin-related fragments produced over time. nih.gov This technique has revealed that the pattern of proteolytic processing can differ between tissues, suggesting a mechanism for tissue-specific regulation of beta-endorphin function. nih.gov

The enzymes involved in the processing of camel milk proteins, such as pepsin, trypsin, and chymotrypsin, have been studied for their proteolytic activity. camel-idee.com Similar enzymatic approaches can be applied to investigate the specific proteases that process camel POMC and beta-endorphin. By incubating synthetic or purified camel POMC or beta-endorphin with tissue extracts or purified enzymes, researchers can identify the cleavage sites and the resulting peptide fragments.

Post-translational modifications, such as acetylation and glycosylation, add another layer of complexity to beta-endorphin regulation. mdpi.com Specific enzymatic assays can be designed to detect these modifications and to identify the enzymes that catalyze them. For example, the presence of an acetyl group can be determined by changes in the chromatographic behavior of the peptide or by using antibodies specific to the acetylated form.

| Enzyme Family | Example | Role in Peptide Processing |

| Prohormone Convertases | PC1/3, PC2 | Cleavage of POMC at specific paired basic amino acid residues to release smaller peptides, including beta-lipotropin. |

| Carboxypeptidases | Carboxypeptidase E | Trimming of basic residues from the C-terminus of cleaved peptides. |

| Aminopeptidases | Various | Removal of amino acids from the N-terminus. |

| Acetyltransferases | N-acetyltransferase | Addition of an acetyl group to the N-terminus, which can modify biological activity. |

In Vitro and In Vivo Model Systems for Mechanistic Studies (Excluding Human Studies)

Isolated Tissue Preparations (e.g., Rat Brain Membranes, Guinea Pig Ileum)

Isolated tissue preparations provide an invaluable ex vivo system for characterizing the pharmacological properties of beta-endorphin. These models allow for the study of receptor binding and functional activity in a controlled environment, free from the complexities of a whole organism.

Rat brain membranes are a common source of opioid receptors for binding assays. nih.govnih.gov In these experiments, brain tissue is homogenized and centrifuged to isolate the cell membrane fraction, which is rich in receptors. These membranes are then incubated with radiolabeled beta-endorphin. By measuring the amount of radioactivity bound to the membranes, researchers can determine the affinity and specificity of beta-endorphin for its receptors. Competition binding assays, where unlabeled compounds are added to compete with the radiolabeled beta-endorphin for binding, are used to characterize the receptor subtype (e.g., mu, delta, kappa) with which the peptide interacts. nih.gov

The guinea pig ileum preparation is a classic bioassay for assessing the functional activity of opioids. nih.govnorecopa.no This isolated intestinal tissue contains a network of neurons that control its contraction. Opioids inhibit the release of the neurotransmitter acetylcholine, leading to a reduction in the electrically stimulated contractions of the ileum. norecopa.nonih.gov The potency of an opioid, such as camel beta-endorphin, can be quantified by measuring the concentration required to produce a 50% inhibition of the contractile response (IC50). The specificity of this effect can be confirmed by demonstrating its reversal with an opioid antagonist like naloxone. nih.govnorecopa.no Studies on beta-endorphin from the ostrich have utilized this preparation to demonstrate its significant opiate activity. nih.govnih.gov

Cell Culture Models (e.g., Thymoma Cells, Bovine Endometrial Cells)

Cell culture models offer a homogenous and reproducible system for investigating the cellular and molecular mechanisms of beta-endorphin action. These in vitro systems allow for detailed studies of receptor signaling, gene expression, and other cellular responses.

Mouse thymoma cell lines, such as EL4, have been used to study the binding of camel beta-endorphin. nih.gov Interestingly, these studies have identified specific, non-opioid binding sites for beta-endorphin on these immune cells. nih.govnih.gov The binding to these sites is dependent on the C-terminal portion of the beta-endorphin molecule. nih.gov Following binding, beta-endorphin is internalized by the cell, suggesting that it may modulate cellular functions, such as T-lymphocyte proliferation, from within the cell. nih.gov

Bovine endometrial cells provide a relevant model for studying the effects of beta-endorphin in the reproductive system. Research has shown that beta-endorphin can inhibit the inflammatory response in these cells. nih.gov Specifically, it can suppress the lipopolysaccharide (LPS)-induced inflammatory cascade. This anti-inflammatory effect appears to be mediated through the delta-opioid receptor, as it can be blocked by a delta-specific antagonist. nih.gov These findings suggest a role for beta-endorphin in modulating uterine inflammation. While these studies were conducted with bovine cells, they provide a strong rationale for investigating similar effects in the camel reproductive system.

Vertebrate Animal Models for Systemic Physiological and Behavioral Studies

Vertebrate animal models are essential for understanding the complex physiological and behavioral effects of beta-endorphin at the systemic level. These in vivo studies allow researchers to investigate its role in pain perception, stress responses, and various behaviors.

Rodent models, particularly mice and rats, are widely used in beta-endorphin research. nih.govmdpi.comfrontiersin.org Studies in mice have demonstrated a direct relationship between beta-endorphin levels and immobility in stress-induced behavioral assays like the forced swim and tail suspension tests. nih.gov This suggests that beta-endorphin plays a role in coping behaviors in response to stressful situations. nih.gov Genetically modified mice that lack beta-endorphin have been instrumental in elucidating its role in the rewarding effects of substances like cocaine and in modulating anxiety-like behaviors. frontiersin.orgfrontiersin.org

In larger animal models, such as camels, studies have focused on the clinical effects of manipulating the opioid system. For instance, the combination of nalbuphine (B1235481) and xylazine (B1663881) has been shown to improve sedation and analgesia in camels, highlighting the involvement of opioid pathways in these responses. nih.gov While direct administration of camel beta-endorphin in behavioral studies on camels is less common, the foundational knowledge gained from rodent models provides a framework for understanding its potential roles in this species.

| Animal Model | Area of Study | Key Findings |

| Mouse | Stress and Coping Behavior | Beta-endorphin levels are directly related to immobility in stress tests, suggesting a role in coping mechanisms. nih.gov |

| Mouse | Addiction and Reward | Beta-endorphin is involved in the rewarding actions of acute cocaine. frontiersin.org |

| Mouse | Anxiety and Early Life Stress | Beta-endorphin influences the effects of maternal separation on anxiety-like behavior. frontiersin.org |

| Rat | Stress Response | Stress alters the biosynthesis and processing of the beta-endorphin precursor, POMC, in the pituitary gland. nih.gov |

| Rat | Brain Development | The concentration and content of beta-endorphin-like immunoreactivity in different brain regions show distinct developmental patterns. bohrium.com |

| Camel | Sedation and Analgesia | Combination of an opioid agonist/antagonist (nalbuphine) with a sedative (xylazine) enhances sedative and analgesic effects, indicating the involvement of opioid pathways. nih.gov |

Emerging Research Perspectives and Future Directions

Unraveling Species-Specific Differences in Beta-Endorphin (B3029290) Biology and Activity